2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Overview
Description
2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole is a heterocyclic organic compound characterized by a thiadiazole ring substituted with a chloromethyl group at the second position and a propyl group at the fifth position. Thiadiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with propyl aldehyde to form the intermediate, which is then treated with chloromethylating agents such as chloromethyl methyl ether in the presence of a base like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and chloromethylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 2-(Azidomethyl)-5-propyl-1,3,4-thiadiazole, 2-(Thiocyanatomethyl)-5-propyl-1,3,4-thiadiazole.
Oxidation Products: this compound sulfoxide, this compound sulfone.
Reduction Products: 2-(Methylthiomethyl)-5-propyl-1,3,4-thiadiazole, 2-(Aminomethyl)-5-propyl-1,3,4-thiadiazole.
Scientific Research Applications
2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can interact with metal ions or other cofactors, modulating their activity and affecting biochemical pathways.
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
- 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
- 2-(Chloromethyl)-5-butyl-1,3,4-thiadiazole
Comparison: 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications. Its reactivity and interaction with biological targets can differ significantly from those of its analogs, highlighting its uniqueness in scientific research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUYTLZCVLUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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